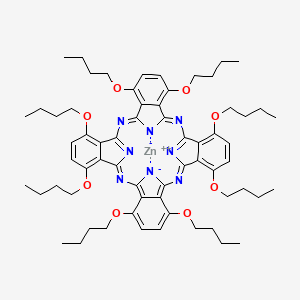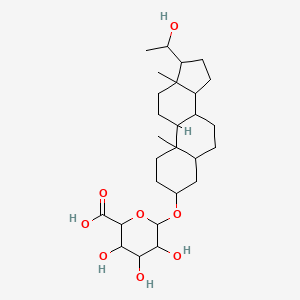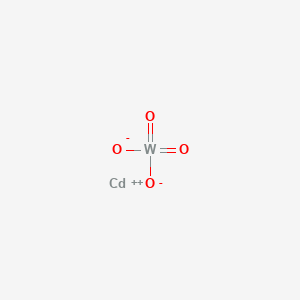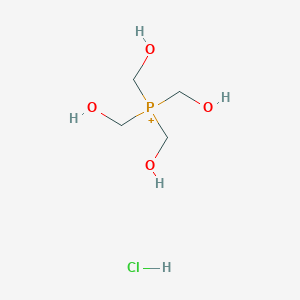
Tetrakis(hydroxymethyl)phosphanium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(hydroxymethyl)phosphonium chloride is an organophosphorus compound with the chemical formula C4H12ClO4P. It is a white, water-soluble salt that has significant applications in various industries. This compound is primarily used as a precursor to fire-retardant materials and as a microbiocide in commercial and industrial water systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrakis(hydroxymethyl)phosphonium chloride can be synthesized with high yield by treating phosphine (PH3) with formaldehyde (H2C=O) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows : [ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HCl} \rightarrow [\text{P}(\text{CH}_2\text{OH})_4]\text{Cl} ]
Industrial Production Methods: In industrial settings, the production of tetrakis(hydroxymethyl)phosphonium chloride involves similar reaction conditions but on a larger scale. The process ensures high purity and yield, making it suitable for commercial applications .
Types of Reactions:
Oxidation: Tetrakis(hydroxymethyl)phosphonium chloride can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can be reduced to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide (NaOH). [ [\text{P}(\text{CH}_2\text{OH})_4]\text{Cl} + \text{NaOH} \rightarrow \text{P}(\text{CH}_2\text{OH})_3 + \text{H}_2\text{O} + \text{H}_2\text{C=O} + \text{NaCl} ]
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Sodium hydroxide (NaOH) is commonly used for reduction reactions.
Major Products:
Oxidation Products: Depending on the oxidizing agent, various oxidized forms of the compound can be produced.
Reduction Products: Tris(hydroxymethyl)phosphine is a major product of reduction reactions.
Wissenschaftliche Forschungsanwendungen
Tetrakis(hydroxymethyl)phosphonium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which tetrakis(hydroxymethyl)phosphonium chloride exerts its effects involves several pathways:
Vergleich Mit ähnlichen Verbindungen
Tris(hydroxymethyl)phosphine: Derived from tetrakis(hydroxymethyl)phosphonium chloride, it is used as an intermediate in the preparation of water-soluble ligands.
Tetrabutylphosphonium chloride: Another phosphonium salt with different applications, primarily in organic synthesis.
Uniqueness: Tetrakis(hydroxymethyl)phosphonium chloride is unique due to its multifunctional nature. It serves as a precursor to various compounds, acts as a microbiocide, and is used in diverse applications ranging from textiles to biomedical research. Its ability to form stable hydrogels and its antimicrobial properties make it particularly valuable in scientific and industrial contexts .
Eigenschaften
Molekularformel |
C4H13ClO4P+ |
|---|---|
Molekulargewicht |
191.57 g/mol |
IUPAC-Name |
tetrakis(hydroxymethyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1; |
InChI-Schlüssel |
AKXUUJCMWZFYMV-UHFFFAOYSA-N |
Kanonische SMILES |
C(O)[P+](CO)(CO)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)


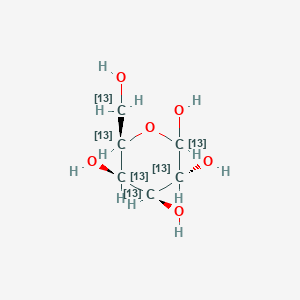
![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)

